
N-(3,4-dimethoxyphenyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxyphenyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C24H27N3O4S and its molecular weight is 453.56. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethoxyphenyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticonvulsant Activities
- A study by Rajasekaran, Rajamanickam, & Darlinquine (2013) revealed that certain derivatives of 2-thioxoquinazolin-4(3H)-ones, synthesized from anthranilic acid, exhibited significant antimicrobial and anticonvulsant activities. This suggests potential applications in treating microbial infections and seizures (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Synthesis of Heterocyclic Compounds
- Research by Tonkikh, Strakovs, & Petrova (2004) involved the synthesis of 2,5-dioxo- and 4-aryl-5-oxo-2-thioxo-1,2,3,4,5,6,7,8-octahydroquinazolines, highlighting the compound's role in creating new heterocyclic structures which could be of interest in medicinal chemistry (Tonkikh, Strakovs, & Petrova, 2004).
Novel Derivative Synthesis
- Aghekyan, Arakelyan, Panosyan, Khachatryan, & Markaryan (2009) synthesized novel derivatives using 1-[(3,4-Dimethoxyphenyl)cyclopentyl]methylamine, demonstrating the compound's utility in developing new chemical entities with potential applications in various fields (Aghekyan et al., 2009).
Potential Therapeutic Agents
- Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov (2022) synthesized a derivative known for its potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties, indicating the compound's significant potential in therapeutic applications (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).
Antitumor Activities
- A study by Al-Suwaidan, Abdel-Aziz, Shawer, Ayyad, Alanazi, El-Morsy, Mohamed, Abdel-Aziz, El-Sayed, & El-Azab (2016) on novel 3-benzyl-substituted-4(3H)-quinazolinones showed significant in vitro antitumor activity, suggesting a role in cancer treatment (Al-Suwaidan et al., 2016).
Pharmaceutical Synthesis
- The synthesis of substituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-oxo-3,4-dihydroquinazoline-2-thioles by Ivachtchenko, Kovalenko, & Drushlyak (2003) highlights the compound's role in the development of new pharmaceuticals (Ivachtchenko, Kovalenko, & Drushlyak, 2003).
Bioinorganic Chemistry Applications
- Yernale & Mathada (2014) characterized metal complexes of a Schiff base ligand derived from the compound, showing its potential in bioinorganic chemistry and biological activity studies (Yernale & Mathada, 2014).
Anticonvulsant Drug Development
- Noureldin, Kothayer, Lashine, Baraka, El-Eraky, & Awdan (2017) designed novel quinazolinone derivatives, incorporating amino acids to enhance bioavailability and anticonvulsant activity, suggesting applications in epilepsy treatment (Noureldin et al., 2017).
Eigenschaften
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S/c1-30-20-12-11-17(13-21(20)31-2)25-22(28)16-9-7-15(8-10-16)14-27-23(29)18-5-3-4-6-19(18)26-24(27)32/h3-6,11-13,15-16H,7-10,14H2,1-2H3,(H,25,28)(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXPYTCUFGJIPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CCC(CC2)CN3C(=O)C4=CC=CC=C4NC3=S)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

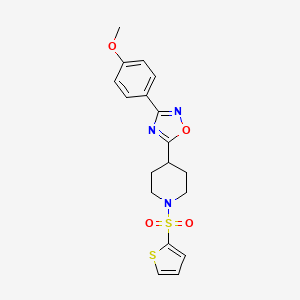
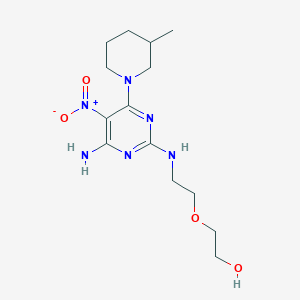
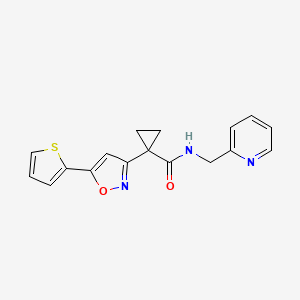

![2-(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2639461.png)
![2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2639462.png)
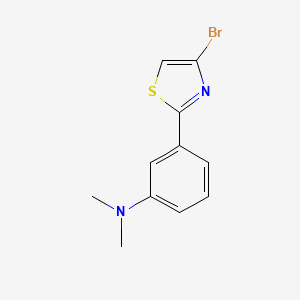
![[3,5-Bis(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-(5-bromofuran-2-yl)methanone](/img/structure/B2639465.png)
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B2639467.png)
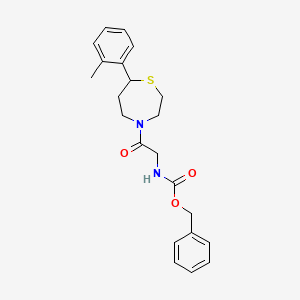
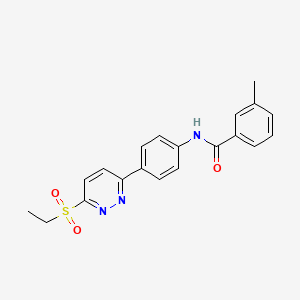
![3-benzyl-2-((4-fluorobenzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2639472.png)
![3-(3-chlorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2639474.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2639477.png)